
Perospirone
Descripción general
Descripción
La perospirona es un antipsicótico atípico o de segunda generación que pertenece a la familia de las azapironas. Fue desarrollado por Dainippon Sumitomo Pharma en Japón y se introdujo en 2001 para el tratamiento de la esquizofrenia y los casos agudos de manía bipolar . La perospirona funciona principalmente antagonizando los receptores de serotonina 5HT2A y los receptores de dopamina D2, y también muestra actividad agonista parcial hacia los receptores 5HT1A .
Métodos De Preparación
La perospirona clorhidrato hidratada se puede sintetizar a través de varios métodos. Un método notable implica la preparación de perospirona alcalina libre, que luego se convierte en clorhidrato . La preparación de la forma cristalina B del clorhidrato de perospirona hidratada implica condiciones de reacción específicas, incluido el uso de disolventes y reactivos bajo temperatura y humedad controladas para lograr una alta pureza y estabilidad . Los métodos de producción industrial se centran en optimizar el rendimiento, la pureza y la eficiencia de la producción, lo que hace que el proceso sea adecuado para la fabricación a gran escala .
Análisis De Reacciones Químicas
Metabolic Pathways and Biotransformation
Perospirone undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, with three primary reaction types dominating its biotransformation:
-
Hydroxythis compound retains partial antiserotonergic activity but with lower receptor affinity compared to the parent compound .
-
Only 0.4% of the administered dose is excreted unchanged in urine, highlighting near-complete metabolism .
Drug-Drug Interactions and Enzyme Modulation
This compound’s metabolism is highly dependent on CYP3A4, leading to significant interactions:
-
Concomitant use with CYP3A4 inhibitors/inducers requires dose adjustments .
-
High protein binding increases risk of displacement interactions with other albumin-bound drugs .
Stability Under Physiological Conditions
This compound’s rapid absorption (Tₘₐₓ: 0.8–1.5 hours) and short half-life necessitate twice-daily dosing . Its stability is influenced by:
-
pH-dependent solubility : More stable in acidic environments.
-
Photodegradation : Exposure to light accelerates decomposition, necessitating opaque packaging .
Experimental and Clinical Insights
Aplicaciones Científicas De Investigación
Efficacy in Schizophrenia Treatment
Perospirone has been evaluated extensively for its efficacy in treating schizophrenia. A systematic review and meta-analysis highlighted that while this compound is generally well tolerated, it may not be as effective as other second-generation antipsychotics (SGAs) in reducing the Positive and Negative Syndrome Scale (PANSS) scores. Specifically, it showed inferior results compared to other SGAs in reducing total PANSS scores and positive symptoms, although it was more effective than haloperidol for negative symptoms .
Table 1: Comparative Efficacy of this compound vs. Other Antipsychotics
Antipsychotic | PANSS Total Score Reduction | Positive Symptoms | Negative Symptoms |
---|---|---|---|
This compound | Lower than SGAs | Lower than SGAs | Higher than Haloperidol |
Olanzapine | Higher | Higher | Comparable |
Risperidone | Higher | Higher | Comparable |
Haloperidol | Lower | Lower | Higher |
Neuroleptic Malignant Syndrome (NMS)
A notable case study documented a patient who developed neuroleptic malignant syndrome after being treated with this compound. This condition is characterized by severe muscle rigidity, fever, autonomic instability, and altered mental status. The case emphasizes the need for careful monitoring when prescribing this compound, especially at higher doses .
Effects on Auditory P300
Research has shown that switching to this compound can significantly affect auditory P300 wave amplitude, correlating with improvements in general psychopathology symptoms in schizophrenia patients. This suggests that this compound may have a beneficial impact on cognitive functions associated with auditory processing .
Potential Use in Huntington's Disease
This compound has also been explored beyond schizophrenia; a case report indicated its effectiveness in managing psychiatric symptoms and involuntary movements in a patient with Huntington's disease. The drug's dual action on dopamine and serotonin receptors may contribute to its therapeutic effects in this context .
Case Study: Neuroleptic Malignant Syndrome Induced by this compound
- Patient Profile : A 40-year-old female diagnosed with schizophrenia.
- Initial Treatment : Transitioned from risperidone to this compound.
- Symptoms : Developed severe extrapyramidal symptoms followed by NMS after dosage increase.
- Management : Immediate cessation of this compound led to symptom resolution.
This case highlights the importance of monitoring for adverse effects when initiating or adjusting dosages of this compound.
Mecanismo De Acción
La perospirona ejerce sus efectos antagonizando los receptores de serotonina 5HT2A y los receptores de dopamina D2 . Este antagonismo ayuda a aliviar los síntomas positivos de la esquizofrenia, como las delirios y las alucinaciones . Además, la perospirona actúa como agonista parcial en los receptores 5HT1A, que son autorreceptores que estimulan la captación de serotonina e inhiben su liberación . El compuesto también interactúa con los receptores D4 y los receptores α₁-adrenérgicos como antagonista, así como con los receptores de histamina H1 como agonista inverso . Estas interacciones contribuyen a sus acciones sedantes e hipotensivas .
Comparación Con Compuestos Similares
La perospirona es similar a otros antipsicóticos atípicos como la risperidona, la blonanserina y la lurasidona . Estos compuestos comparten un mecanismo de acción común al antagonizar los receptores de serotonina y dopamina. La perospirona es única en su actividad agonista parcial en los receptores 5HT1A, lo que la distingue de otros antipsicóticos . Además, la perospirona tiene una menor incidencia de efectos secundarios extrapiramidales en comparación con los antipsicóticos típicos como el haloperidol .
Referencias
Actividad Biológica
Perospirone is an atypical antipsychotic medication developed primarily for the treatment of schizophrenia and other related disorders. Its pharmacological profile is characterized by its actions as a serotonin 5-HT2A receptor antagonist and a dopamine D2 receptor antagonist, alongside partial agonism at the 5-HT1A receptor. This multifaceted activity contributes to its therapeutic efficacy and side effect profile.
This compound's biological activity is primarily mediated through its interactions with various neurotransmitter receptors:
- Dopamine Receptors : this compound acts as an antagonist at D2 receptors, which is crucial for alleviating positive symptoms of schizophrenia, such as hallucinations and delusions. It also interacts with D4 receptors, contributing to its overall efficacy .
- Serotonin Receptors : The drug antagonizes 5-HT2A receptors, which may help improve negative symptoms and cognitive deficits associated with schizophrenia. Additionally, its partial agonist activity at 5-HT1A receptors may provide anxiolytic effects and reduce the risk of extrapyramidal symptoms (EPS) .
- Other Receptors : this compound also exhibits inverse agonism at histamine H1 receptors and antagonistic effects on α₁-adrenergic receptors, which may explain some of its sedative properties .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.8 to 1.5 hours following an 8 mg dose .
- Distribution : The volume of distribution is large (mean of 1733 L), indicating extensive tissue binding and penetration into the central nervous system .
- Protein Binding : Approximately 92% of this compound is bound to plasma proteins, predominantly serum albumin .
- Metabolism : Undergoes extensive first-pass metabolism in the liver, primarily via CYP3A4, leading to several metabolites including hydroxythis compound, which retains some pharmacological activity .
- Elimination : Primarily excreted via renal pathways, with a half-life of about 1.9 hours .
Efficacy in Clinical Studies
This compound has been evaluated in several clinical studies demonstrating its effectiveness in treating schizophrenia:
- A study comparing this compound with other antipsychotics found it effective in reducing both positive and negative symptoms with a favorable side effect profile .
- In young patients at clinical high risk for psychosis, this compound improved symptoms without severe adverse effects, indicating its potential as a safer option compared to other antipsychotics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Propiedades
IUPAC Name |
(3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21/h3-4,9-10,17-18H,1-2,5-8,11-16H2/t17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVFZWUMDDXLLG-HDICACEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048163 | |
Record name | Perospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Antagonism at D2 receptors is believed to relieve the positive symptoms of schizophrenia such as delusions, hallucinations, and thought disorders. Perospirone targets the mesolimbic patway to reverse the overactivity of the dopaminergic signalling via D2 receptors. 5-HT2A antagonism is thought to allevaite the negative symptoms and cognitive impairments of schizophrenia. These receptors are Gi/Go coupled receptors that lead to decreased neurotransmitter release and neuronal inhibition when activated, thus play a role in dopamine release regulation. Perospirone targets these receptors in the nigrostriatal pathway to reduce dopamine release and function. In contrast, 5-HT2A receptor antagonism may improve the negative symptoms by enhancing dopamine and glutamate release in the mesocortical pathway. 5-HT1A receptor activation further inhibits the release of 5-HT into the synaptic cleft. | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
150915-41-6, 129273-38-7 | |
Record name | Perospirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150915-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perospirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perospirone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEROSPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303OK87DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
95-97 as hydrochloride form | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.